molecular formula C15H15NO3 B15404472 Benzyl 2-[(pyridin-3-yl)oxy]propanoate CAS No. 922502-03-2

Benzyl 2-[(pyridin-3-yl)oxy]propanoate

Katalognummer: B15404472
CAS-Nummer: 922502-03-2
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: GXLRFXQSZZGQPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-[(pyridin-3-yl)oxy]propanoate is an ester derivative of propanoic acid, featuring a benzyl ester group and a pyridin-3-yloxy substituent. The compound’s structure combines a pyridine ring (a heterocyclic aromatic system with a nitrogen atom) at the 3-position with a propanoate backbone. Such derivatives are of interest in agrochemical and pharmaceutical research due to the versatility of pyridine-based compounds in modulating biological activity, solubility, and metabolic stability.

Eigenschaften

CAS-Nummer

922502-03-2

Molekularformel

C15H15NO3

Molekulargewicht

257.28 g/mol

IUPAC-Name

benzyl 2-pyridin-3-yloxypropanoate

InChI

InChI=1S/C15H15NO3/c1-12(19-14-8-5-9-16-10-14)15(17)18-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3

InChI-Schlüssel

GXLRFXQSZZGQPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)OCC1=CC=CC=C1)OC2=CN=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol

This compound, documented in the Catalog of Pyridine Compounds (2017), shares a benzyl ether group and a pyridine ring with the target molecule. Key differences include:

  • Pyridine Substitution : The oxygen is attached to the pyridine ring at the 2-position (vs. 3-position in the target compound).
  • Backbone Structure: A propargyl alcohol (prop-2-yn-1-ol) replaces the propanoate ester, introducing a triple bond and hydroxyl group.
  • Functional Groups : The absence of an ester moiety reduces hydrolytic susceptibility compared to the target compound.

Implications :

  • The propargyl alcohol group may enhance reactivity in click chemistry or metal-catalyzed reactions.

Structural Analog 2: Fluazifop-P Butyl Ester and Fluazifop Butyl Ester

These herbicides, listed in the Pesticide Chemicals Glossary (2001), are propanoate esters with pyridinyloxy-phenoxy substituents:

  • Pyridine Substitution: Oxygen is at the pyridine 2-position, coupled with a trifluoromethyl group and a phenoxy linker.
  • Ester Group : A butyl ester (vs. benzyl in the target compound) improves volatility and field stability.
  • Additional Substituents : The trifluoromethyl group enhances lipophilicity and resistance to metabolic degradation.

Implications :

  • The trifluoromethyl and phenoxy groups are critical for herbicidal activity, enabling inhibition of acetyl-CoA carboxylase in grasses.
  • The target compound’s lack of these groups suggests divergent applications, possibly in non-agrochemical contexts.

Comparative Data Table

Compound Name Pyridine Position Ester Group Key Substituents Backbone Structure Primary Application
Benzyl 2-[(pyridin-3-yl)oxy]propanoate 3 Benzyl None Propanoate ester Not specified
3-(3-(Benzyloxy)pyridin-2-yl)propynol 2 None Benzyloxy, propargyl alcohol Propargyl alcohol Synthetic intermediate
Fluazifop-P butyl ester 2 Butyl Trifluoromethyl, phenoxy linker Propanoate ester Herbicide (grasses)

Key Findings and Implications

Positional Isomerism: The pyridine substitution position (2 vs.

Ester Group Impact :

  • Benzyl esters (target compound) are typically more lipophilic and hydrolytically stable than alkyl esters (e.g., butyl in fluazifop), suggesting utility in controlled-release formulations.
  • Butyl esters (fluazifop) favor environmental persistence, aligning with herbicidal use.

Functional Group Roles :

  • Trifluoromethyl groups (fluazifop) enhance bioactivity and metabolic stability.
  • Propargyl alcohols (Analog 1) introduce synthetic versatility but reduce ester-related hydrolytic pathways.

Q & A

Q. What are the recommended safety protocols for handling Benzyl 2-[(pyridin-3-yl)oxy]propanoate in laboratory settings?

  • Methodological Answer: Based on safety data sheets (SDS) for structurally similar benzyl esters (e.g., benzyl carbamates and propanoate derivatives), researchers should:
  • Use personal protective equipment (PPE) , including gloves, lab coats, and safety goggles, to avoid skin/eye contact .
  • Work in a well-ventilated fume hood to minimize inhalation risks .
  • Store the compound in a sealed, dry container away from ignition sources to prevent electrostatic discharge .
  • Follow emergency procedures for spills: contain using inert absorbents (e.g., sand) and dispose via approved chemical waste protocols .

Q. What synthetic routes are commonly employed for Benzyl 2-[(pyridin-3-yl)oxy]propanoate?

  • Methodological Answer: Synthesis typically involves esterification or nucleophilic substitution strategies:
  • Step 1: React pyridin-3-ol with a propanoic acid derivative (e.g., 2-bromopropanoate) under basic conditions (e.g., K₂CO₃) to form the ether linkage .
  • Step 2: Protect the carboxylic acid group using benzyl bromide in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
  • Key Considerations: Monitor reaction progress via TLC or HPLC to optimize yield and purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the benzyl ester, pyridinyl ether, and propanoate moieties .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. How can reaction yields be optimized for Benzyl 2-[(pyridin-3-yl)oxy]propanoate under varying catalytic conditions?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ether-forming reactions .
  • Catalyst Screening: Test Pd-based catalysts for coupling reactions or phase-transfer catalysts (e.g., TBAB) for biphasic systems .
  • Temperature Control: Gradual heating (50–80°C) improves reaction kinetics while avoiding decomposition .
  • Statistical Design: Use response surface methodology (RSM) to model interactions between variables (e.g., solvent, catalyst loading) .

Q. How do structural modifications to the pyridinyl or benzyl groups affect biological activity?

  • Methodological Answer:
  • Pyridinyl Modifications: Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance binding affinity to biological targets, as seen in pesticide analogs .
  • Benzyl Substitutions: Replace the benzyl group with fluorinated or heteroaromatic moieties to alter lipophilicity and metabolic stability .
  • Assay Validation: Compare modified analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular uptake studies using radiolabeled derivatives .

Q. How can contradictory solubility data (polar vs. non-polar solvents) be resolved?

  • Methodological Answer:
  • Systematic Solubility Testing: Use a standardized protocol (e.g., shake-flask method) across solvents (e.g., water, ethanol, hexane) at controlled temperatures .
  • Computational Modeling: Predict solubility parameters using COSMO-RS or Hansen solubility parameters .
  • Crystallography: Analyze crystal packing to identify intermolecular interactions (e.g., π-stacking) that influence solubility .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., proteases, kinases) using fluorescence-based or calorimetric methods (ITC) .
  • Receptor Binding Studies: Use radioligand displacement assays (e.g., ³H-labeled competitors) to measure affinity .
  • Cytotoxicity Profiling: Test in cell lines (e.g., HEK293, HeLa) with MTT or ATP-based viability assays .

Data Contradiction and Mechanistic Analysis

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer:
  • Standardized Conditions: Ensure consistent solvent, temperature, and concentration during NMR acquisition .
  • Isotopic Labeling: Synthesize deuterated analogs to resolve overlapping peaks in complex spectra .
  • Collaborative Validation: Cross-reference data with independent labs or public databases (e.g., PubChem) .

Q. What mechanistic insights can be gained from studying the hydrolysis of the benzyl ester group?

  • Methodological Answer:
  • Kinetic Studies: Monitor hydrolysis rates under acidic/basic conditions using HPLC to quantify degradation products .
  • Isotope Effects: Use ¹⁸O-labeled water to elucidate nucleophilic attack pathways .
  • Computational Analysis: Apply DFT calculations to model transition states and identify rate-limiting steps .

Comparative Analysis

Q. How does this compound compare to structurally related propanoate esters in terms of reactivity?

  • Methodological Answer:
  • Electrophilicity Comparison: Evaluate susceptibility to nucleophilic attack using Hammett constants or Fukui indices .
  • Steric Effects: Compare reaction rates with bulkier analogs (e.g., tert-butyl esters) to assess steric hindrance .
  • Thermal Stability: Perform TGA-DSC to measure decomposition temperatures relative to analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.